Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
A Senior Application Scientist's Guide to the definitive Structure Elucidation of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active agents.[1] Its rigid, planar bicyclic system provides an ideal framework for designing molecules that can interact with high specificity at various biological targets, leading to applications as protein kinase inhibitors for cancer treatment, antifungal agents, and central nervous system modulators.[1][2][3]
Given its therapeutic importance, the unambiguous structural confirmation of any new pyrazolo[1,5-a]pyrimidine derivative is a non-negotiable prerequisite for further development. Misinterpretation of isomeric forms or substitution patterns can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of promising drug candidates.
This in-depth guide provides a comprehensive, field-proven workflow for the definitive structure elucidation of a representative member of this class: 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine . We will move beyond a mere listing of techniques to explain the causality behind the experimental choices, creating a self-validating system that ensures the highest degree of scientific integrity. This workflow is designed for researchers, chemists, and drug development professionals who require absolute confidence in their molecular architecture.
Molecular Profile: 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₄ | Inferred from similar structures |
| Molecular Weight | 182.62 g/mol | Calculated |
| Monoisotopic Mass | 182.0359 g/mol | Calculated |
| CAS Number | 954422-25-4 | [4] |
A Multi-Pronged Approach to Unambiguous Elucidation
The core principle of robust structure elucidation is the convergence of evidence from orthogonal analytical techniques. No single method provides the complete picture. Instead, we build a case, where each piece of data from Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography validates and reinforces the others.
Mass Spectrometry (MS): The First Line of Inquiry
Expertise & Rationale: Mass spectrometry is the initial and most rapid method to confirm the elemental composition and molecular weight of the synthesized compound. For halogenated molecules, it offers an immediate, self-validating clue through isotopic patterns. We employ high-resolution mass spectrometry (HRMS), typically with a time-of-flight (TOF) or Orbitrap analyzer, because the precision of the mass measurement is sufficient to predict the molecular formula definitively.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Ionization: Utilize electrospray ionization (ESI) in positive ion mode, which will protonate the basic nitrogen atoms in the heterocyclic core, yielding the [M+H]⁺ ion.
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Analysis: Acquire the full scan mass spectrum over a range of m/z 100-500.
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Data Processing: Determine the accurate mass of the most abundant peak in the molecular ion cluster. Compare this observed mass with the theoretical mass calculated for the protonated target molecule, C₈H₈ClN₄⁺.
Data Interpretation & Trustworthiness:
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Exact Mass Confirmation: The high-resolution mass provides a crucial filter. A measured mass within 5 ppm of the calculated mass for C₈H₈ClN₄⁺ provides strong confidence in the elemental formula.
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The Chlorine Isotope Signature: This is the key self-validating feature in the mass spectrum. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion will appear as a pair of peaks:
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An [M+H]⁺ peak corresponding to molecules containing ³⁵Cl.
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An [M+2+H]⁺ peak, two m/z units higher, corresponding to molecules with ³⁷Cl. The characteristic ~3:1 intensity ratio of these two peaks is a definitive indicator of the presence of a single chlorine atom in the molecule.[5]
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Anticipated HRMS Data Summary
| Ion | Calculated m/z | Observed m/z | Isotope Peak | Calculated m/z | Intensity Ratio |
| [C₈H₈³⁵ClN₄]⁺ | 183.0432 | ~183.043 | [C₈H₈³⁷ClN₄]⁺ | 185.0403 | ~3:1 |
NMR Spectroscopy: Mapping the Atomic Connectivity
Expertise & Rationale: While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. It is the most powerful technique for determining the complete covalent structure of a molecule in solution. A suite of 1D and 2D NMR experiments is required to create a self-validating network of correlations that leaves no ambiguity in the assignment of protons and carbons.
Experimental Protocol: 1D and 2D NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of heterocyclic compounds.
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1D Spectra Acquisition:
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Acquire a standard ¹H NMR spectrum.
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Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).
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2D Spectra Acquisition:
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
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HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons over 2 to 3 bonds. This is the key experiment for assembling the molecular fragments.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 3 bonds).
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Data Interpretation & Trustworthiness:
The power of this approach lies in cross-validation. For example, the ¹H NMR will show a singlet for the methyl group. The HSQC will link this proton signal to a specific carbon signal. The HMBC will then show correlations from these methyl protons to the C2 carbon of the pyrazole ring, definitively placing the methyl group at the C2 position.
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¹H NMR: We anticipate three distinct signals in the aromatic region corresponding to H3, H5, and H6, and one singlet in the aliphatic region for the 2-methyl group.
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¹³C NMR: We expect to see 8 distinct carbon signals.
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HSQC: This spectrum will unambiguously link the proton signals for H3, H5, H6, and the methyl group to their corresponding carbon atoms.
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HMBC: This is the ultimate tool for structural proof. Key long-range correlations will build the bicyclic core and confirm the substituent positions. For instance, the H5 proton should show a correlation to the C7 carbon, which is substituted with chlorine.
Anticipated NMR Data and Key HMBC Correlations
| Atom | ¹H δ (ppm, multiplicity) | ¹³C δ (ppm) | Key HMBC Correlations (from Proton) |
| 2-CH₃ | ~2.5 (s, 3H) | ~15 | C2, C3 |
| C2 | - | ~150 | - |
| H3 | ~6.5 (s, 1H) | ~98 | C2, C3a, 2-CH₃ |
| C3a | - | ~148 | - |
| H5 | ~7.2 (d, J≈7 Hz) | ~112 | C3a, C6, C7 |
| H6 | ~8.6 (d, J≈7 Hz) | ~130 | C5, C7, C7a |
| C7 | - | ~145 | - |
| C7a | - | ~142 | - |
| Note: Chemical shifts (δ) are estimates based on related pyrazolo[1,5-a]pyrimidine systems and will vary with solvent.[6][7] |
Visualization of Key Structural Correlations
The following diagram illustrates the critical 2- and 3-bond correlations from the HMBC experiment that lock in the structure of 7-Chloro-2-methylpyrazolo[1,5-a]pyrimidine.
Caption: Key HMBC correlations confirming substituent positions.
Single-Crystal X-ray Crystallography: The Absolute Proof
Expertise & Rationale: X-ray crystallography provides the ultimate, unambiguous confirmation of molecular structure. By diffracting X-rays off a single, well-ordered crystal, we can generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. This technique serves as the gold standard, validating the structural hypotheses derived from MS and NMR.[8]
Experimental Protocol: Crystallization and Data Collection
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Crystal Growth: Grow single crystals suitable for diffraction. A common method is the slow evaporation of a saturated solution of the compound. Solvents to screen include ethyl acetate, dichloromethane, or acetone, often with a less polar co-solvent like hexane.
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Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
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Data Collection: Place the crystal in a diffractometer. A stream of X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.
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Structure Solution and Refinement: The diffraction pattern is computationally processed to solve the phase problem and generate an initial structural model. This model is then refined to best fit the experimental data, yielding the final, precise 3D structure.
Data Interpretation & Trustworthiness:
The output is a complete set of atomic coordinates, bond lengths, and bond angles. This provides an irrefutable 3D model of the molecule as it exists in the solid state. The resulting Crystallographic Information File (CIF) is a self-contained, verifiable record of the structure, confirming the connectivity, regiochemistry, and stereochemistry with absolute certainty.
Typical Crystallographic Data Summary (Illustrative)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å), b (Å), c (Å) | 6.6, 12.6, 13.9 |
| β (°) | 100.1 |
| R-factor | < 0.05 |
| Note: Data is illustrative, based on a closely related published structure to demonstrate typical output. |
Integrated Workflow for Structure Elucidation
A logical, phased approach ensures efficiency and confidence at each step. The workflow is designed as a self-validating cascade, where the output of one stage informs and is confirmed by the next.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 7-CHLORO-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE CAS#: 954422-25-4 [amp.chemicalbook.com]
- 5. article.sapub.org [article.sapub.org]
- 6. mdpi.com [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Sci-Hub. Crystal structures of pyrazolo[1,5-a]pyrimidine derivatives solved from powder diffraction data / Zeitschrift für Kristallographie - Crystalline Materials, 1998 [sci-hub.box]
